molecular formula C22H28O7 B611415 托格列佛嗪水合物 CAS No. 1201913-82-7

托格列佛嗪水合物

货号 B611415
CAS 编号: 1201913-82-7
分子量: 404.459
InChI 键: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tofogliflozin hydrate, also known as CSG-452, is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor . It has been developed by Chugai Pharmaceutical for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

A new process for the synthesis of Tofogliflozin hydrate has been described. This process includes the development of a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

The molecular formula of Tofogliflozin hydrate is C22H26O6 . The molecular weight is 386.44 g/mol .


Chemical Reactions Analysis

The synthesis of Tofogliflozin hydrate involves several chemical reactions, including a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Physical And Chemical Properties Analysis

Tofogliflozin hydrate is a white solid .

科学研究应用

Treatment of Type 2 Diabetes Mellitus

Tofogliflozin hydrate is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and is currently used to treat patients with type 2 diabetes mellitus . It has shown to be well-tolerated, safe and clinically effective .

Long-term Effects on Atherosclerosis Progression

A study aimed to assess the long-term effects of Tofogliflozin on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes lacking an apparent history of cardiovascular disease . The study found that Tofogliflozin was not associated with improved inhibition of carotid wall thickening but exerted long-term positive effects on various cardiovascular risk factors .

Impact on Cardiovascular Risk Factors

Tofogliflozin has been shown to have long-term positive effects on various cardiovascular risk factors . These include improvements in the hemoglobin A1c and high-density lipoprotein cholesterol levels, body mass index, abdominal circumference, and systolic blood pressure .

Effect on Brachial-Ankle Pulse Wave Velocity (baPWV)

The study also found that Tofogliflozin significantly impacted the brachial-ankle pulse wave velocity (baPWV). It significantly increased in the conventional treatment group but not in the Tofogliflozin group, resulting in a significant intergroup difference in changes .

Safety and Effectiveness in Routine Clinical Practice

A 3-year study of Tofogliflozin in patients with type 2 diabetes mellitus was designed to evaluate the safety and effectiveness in routine clinical practice . The study suggested a long-term reduction in glycated hemoglobin A1c over a 104-week (24 months) observation period with weight loss .

Prevention of Portal Hypertension and Hepatic Fibrosis

Another study found that Tofogliflozin prevented portal hypertension with attenuated intrahepatic vasoconstriction, sinusoidal capillarization, and remodeling independent of glycemic status .

作用机制

Target of Action

Tofogliflozin hydrate primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located mainly in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidneys .

Mode of Action

Tofogliflozin hydrate acts as a potent and highly specific inhibitor of SGLT2 . It competitively inhibits SGLT2 in cells overexpressing SGLT2, with Ki values of 2.9 nM, 14.9 nM, and 6.4 nM for human, rat, and mouse SGLT2 respectively . By blocking this transporter, Tofogliflozin hydrate reduces the reabsorption of glucose back into the bloodstream, leading to its excretion via urine .

Biochemical Pathways

The inhibition of SGLT2 by Tofogliflozin hydrate affects the glucose reabsorption pathway in the kidneys . In healthy individuals, almost all of the glucose filtered by the kidneys is reabsorbed, and there is minimal urinary glucose excretion unless the glucose transporter capacity is exceeded . In patients with type 2 diabetes mellitus (t2dm), sglt2 expression and function are up-regulated, leading to hyperglycemia and reduced urinary glucose excretion due to the increased threshold for glucose excretion . Tofogliflozin hydrate lowers the glucose excretion threshold in the kidneys of patients with T2DM, thereby reducing blood glucose levels by suppressing the reabsorption of filtered glucose and increasing urinary glucose excretion .

Pharmacokinetics

It is known that metabolism of tofogliflozin hydrate is predominantly oxidative, with minor glucuronide conjugates of metabolites and the parent compound also formed .

Result of Action

The primary result of Tofogliflozin hydrate’s action is the reduction of blood glucose levels in patients with T2DM . By inhibiting SGLT2 and thereby increasing urinary glucose excretion, Tofogliflozin hydrate helps to lower blood glucose levels . This can lead to improvements in various symptoms and complications associated with T2DM.

Action Environment

The action of Tofogliflozin hydrate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and lifestyle, as well as other medications they may be taking . It’s also worth noting that Tofogliflozin hydrate acts independently of insulin, which means it can be used in patients with varying degrees of insulin resistance and impairment of β cell function .

安全和危害

Tofogliflozin hydrate may be harmful if swallowed. It may cause eye, skin, or respiratory system irritation . It is also very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152722
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofogliflozin hydrate

CAS RN

1201913-82-7
Record name Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin hydrate
Reactant of Route 2
Tofogliflozin hydrate
Reactant of Route 3
Reactant of Route 3
Tofogliflozin hydrate
Reactant of Route 4
Reactant of Route 4
Tofogliflozin hydrate
Reactant of Route 5
Tofogliflozin hydrate
Reactant of Route 6
Tofogliflozin hydrate

Q & A

Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?

A1: The research emphasizes a scalable synthesis process for Tofogliflozin Hydrate that offers several key improvements over previous methods. These improvements include: []

    Q2: What is the significance of avoiding column chromatography in the synthesis of Tofogliflozin Hydrate?

    A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of Tofogliflozin Hydrate more efficient and cost-effective for large-scale manufacturing.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。